3-Chloro-4-(methylsulfonyl)nitrobenzene
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Overview
Description
3-Chloro-4-(methylsulfonyl)nitrobenzene is an organic compound with the molecular formula C7H6ClNO4S. It is a derivative of nitrobenzene, characterized by the presence of a chlorine atom, a methylsulfonyl group, and a nitro group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-(methylsulfonyl)nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 3-chloro-4-(methylsulfonyl)benzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(methylsulfonyl)nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The methylsulfonyl group can undergo oxidation to form sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium amide in liquid ammonia, sodium thiolate in ethanol.
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.
Major Products Formed
Reduction: 3-Chloro-4-(methylsulfonyl)aniline.
Substitution: 3-Amino-4-(methylsulfonyl)nitrobenzene, 3-Thio-4-(methylsulfonyl)nitrobenzene.
Oxidation: 3-Chloro-4-(methylsulfonyl)sulfone.
Scientific Research Applications
3-Chloro-4-(methylsulfonyl)nitrobenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules. It is used in the development of pharmaceuticals, agrochemicals, and dyes.
Biology: In biochemical studies to investigate the effects of nitroaromatic compounds on biological systems. It can be used as a probe to study enzyme-catalyzed reactions involving nitro groups.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-chloro-4-(methylsulfonyl)nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom and methylsulfonyl group can participate in substitution and oxidation reactions, respectively, leading to the formation of various derivatives with distinct biological activities. The compound’s effects are mediated through its ability to modify proteins, nucleic acids, and other biomolecules, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(methylsulfonyl)aniline
- 3-Chloro-4-(methylsulfonyl)sulfone
- 3-Amino-4-(methylsulfonyl)nitrobenzene
- 3-Thio-4-(methylsulfonyl)nitrobenzene
Uniqueness
3-Chloro-4-(methylsulfonyl)nitrobenzene is unique due to the presence of both a nitro group and a methylsulfonyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound. The nitro group allows for reduction and substitution reactions, while the methylsulfonyl group can undergo oxidation, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
IUPAC Name |
2-chloro-1-methylsulfonyl-4-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c1-14(12,13)7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNZSCLCCLDNPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441105 |
Source
|
Record name | 2-Chloro-1-(methanesulfonyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91842-77-2 |
Source
|
Record name | 2-Chloro-1-(methanesulfonyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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